molecular formula C19H22N2S B5753212 N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea

Cat. No. B5753212
M. Wt: 310.5 g/mol
InChI Key: AXBJKSNHBMVUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea (CPPU) is a synthetic compound that belongs to the class of cytokinins, which are plant hormones that regulate cell division and growth. CPPU is widely used in scientific research for its ability to stimulate cell division, increase fruit size, and improve fruit quality in various crops.

Mechanism of Action

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea acts as a cytokinin analogue, which means that it mimics the effects of natural cytokinins in plants. It binds to cytokinin receptors and activates a signaling pathway that promotes cell division and growth. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea also affects the balance of other plant hormones, such as auxins and gibberellins, which are involved in various aspects of plant growth and development.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been shown to have various biochemical and physiological effects on plants. It increases the activity of enzymes involved in cell division and growth, such as cyclin-dependent kinases and histone acetyltransferases. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea also affects the expression of genes involved in various metabolic pathways, such as carbohydrate and lipid metabolism. In addition, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been shown to improve the antioxidant capacity of plants, which can protect them from oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has several advantages for lab experiments, such as its ability to stimulate cell division and growth, increase fruit size and yield, and improve fruit quality in various crops. It is also relatively stable and easy to handle. However, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has some limitations, such as its high cost, potential toxicity to humans and animals, and potential environmental risks if it is released into the environment.

Future Directions

There are several future directions for the research and development of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea. One direction is to investigate the molecular mechanisms underlying the effects of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea on plant growth and development, such as its interactions with cytokinin receptors and other plant hormones. Another direction is to develop more efficient and cost-effective synthesis methods for N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea. Furthermore, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea could be used in combination with other plant growth regulators to enhance its effects on plant growth and development. Finally, the potential risks and benefits of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea use in agriculture and the environment need to be carefully evaluated and monitored.

Synthesis Methods

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea can be synthesized by several methods, including the reaction of 3,3-diphenylpropylamine with thiourea in the presence of a catalyst, or the reaction of 3,3-diphenylpropylisocyanate with thiourea. The synthesis of N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity.

Scientific Research Applications

N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division, increase fruit size and yield, and improve fruit quality in various crops, such as grapes, kiwifruit, apples, tomatoes, and strawberries. N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has also been used to induce parthenocarpy, which is the development of fruit without fertilization, in various crops. In addition, N-cyclopropyl-N'-(3,3-diphenylpropyl)thiourea has been used in tissue culture to stimulate shoot and root formation and to improve plant regeneration efficiency.

properties

IUPAC Name

1-cyclopropyl-3-(3,3-diphenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c22-19(21-17-11-12-17)20-14-13-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBJKSNHBMVUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(3,3-diphenylpropyl)thiourea

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